molecular formula C6H8O2 B14525845 7-Oxabicyclo[4.1.0]hept-3-en-2-ol CAS No. 62774-83-8

7-Oxabicyclo[4.1.0]hept-3-en-2-ol

Cat. No.: B14525845
CAS No.: 62774-83-8
M. Wt: 112.13 g/mol
InChI Key: WWADCKSALBPDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxabicyclo[410]hept-3-en-2-ol is a bicyclic organic compound characterized by its unique structure, which includes an oxygen bridge and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[4.1.0]hept-3-en-2-ol can be achieved through several methods. One common approach involves the Diels-Alder reaction of furan with an appropriate dienophile, followed by subsequent functional group transformations. For instance, the reaction of furan with maleic anhydride can yield a bicyclic intermediate, which can then be converted to this compound through hydrolysis and reduction steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification processes such as distillation or recrystallization to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and efficiency, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.1.0]hept-3-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Oxabicyclo[4.1.0]hept-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a scaffold for drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]hept-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The oxygen bridge and double bond play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxabicyclo[4.1.0]hept-3-en-2-ol is unique due to its combination of an oxygen bridge and a double bond, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62774-83-8

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

7-oxabicyclo[4.1.0]hept-3-en-2-ol

InChI

InChI=1S/C6H8O2/c7-4-2-1-3-5-6(4)8-5/h1-2,4-7H,3H2

InChI Key

WWADCKSALBPDIM-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(C2C1O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.